(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a mercapto group, a nitrobenzylidene moiety, and a thiazolone core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-nitrobenzaldehyde with a thioamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with a thiazole core can interact with various enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Thiazole-4-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals.
2-Aminothiazole: Studied for its antimicrobial properties.
Uniqueness
(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTRUEBEEFZQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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